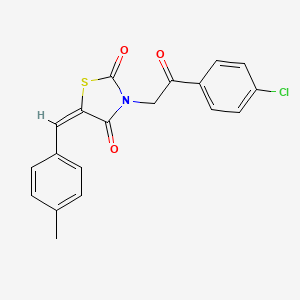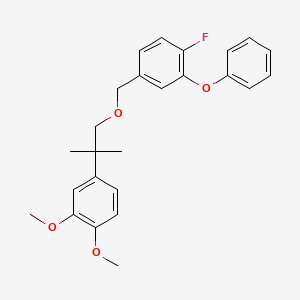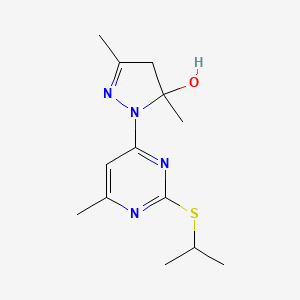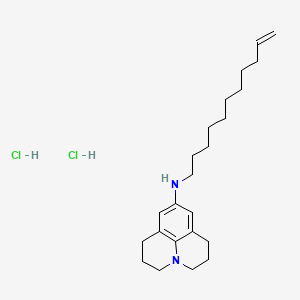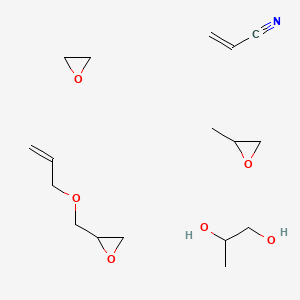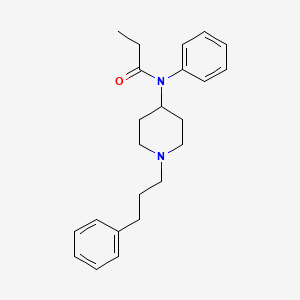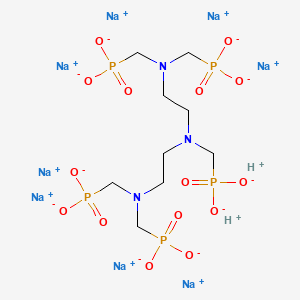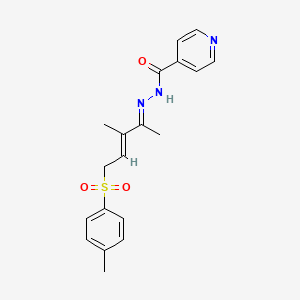
Isonicotinic acid, (1,2-dimethyl-4-(p-tolylsulfonyl)2-butenylidene)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isonicotinic acid, (1,2-dimethyl-4-(p-tolylsulfonyl)2-butenylidene)hydrazide is a derivative of isonicotinic acid, which is an organic compound with the formula C5H4N(CO2H) This compound is a hydrazide derivative, which means it contains a hydrazide functional group (-NH-NH2) attached to the isonicotinic acid structure
Méthodes De Préparation
The synthesis of isonicotinic acid, (1,2-dimethyl-4-(p-tolylsulfonyl)2-butenylidene)hydrazide typically involves the reaction of isonicotinic acid hydrazide with suitable aldehydes or ketones. One common method is the condensation reaction between isonicotinic acid hydrazide and an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as ethanol or methanol .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Isonicotinic acid, (1,2-dimethyl-4-(p-tolylsulfonyl)2-butenylidene)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Isonicotinic acid, (1,2-dimethyl-4-(p-tolylsulfonyl)2-butenylidene)hydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds and coordination complexes.
Biology: It has been studied for its potential antimicrobial activity against various bacterial and fungal strains.
Mécanisme D'action
The mechanism of action of isonicotinic acid, (1,2-dimethyl-4-(p-tolylsulfonyl)2-butenylidene)hydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to the death of the mycobacteria .
The compound is metabolized by hepatic enzymes, including N-acetyltransferase and cytochrome P450, to form active metabolites that exert their antimicrobial effects. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparaison Avec Des Composés Similaires
Isonicotinic acid, (1,2-dimethyl-4-(p-tolylsulfonyl)2-butenylidene)hydrazide can be compared with other similar compounds, such as:
Isoniazid: A well-known anti-tuberculosis drug that also contains an isonicotinic acid hydrazide moiety.
Nicotinic acid: An isomer of isonicotinic acid with the carboxyl group at the 3-position instead of the 4-position.
Picolinic acid: Another isomer of isonicotinic acid with the carboxyl group at the 2-position.
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and potential therapeutic applications.
Propriétés
Numéro CAS |
83794-60-9 |
|---|---|
Formule moléculaire |
C19H21N3O3S |
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
N-[(E)-[(E)-3-methyl-5-(4-methylphenyl)sulfonylpent-3-en-2-ylidene]amino]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H21N3O3S/c1-14-4-6-18(7-5-14)26(24,25)13-10-15(2)16(3)21-22-19(23)17-8-11-20-12-9-17/h4-12H,13H2,1-3H3,(H,22,23)/b15-10+,21-16+ |
Clé InChI |
XIHPVXOXLAVKOP-YLGLTRLVSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)C/C=C(\C)/C(=N/NC(=O)C2=CC=NC=C2)/C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)CC=C(C)C(=NNC(=O)C2=CC=NC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


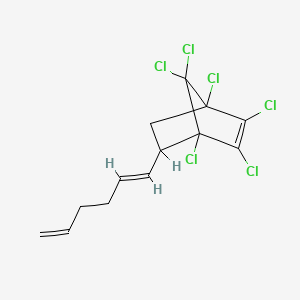

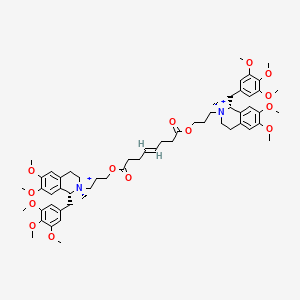
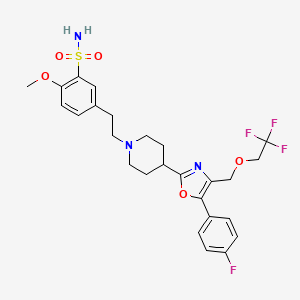
![(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12770217.png)
